REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([NH:13][N:14]([CH3:19])[C:15]([NH:17][CH3:18])=[S:16])=O.C([O-])(O)=O.[Na+]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[N:17]([CH3:18])[C:15](=[S:16])[N:14]([CH3:19])[N:13]=1 |f:1.2|
|
Name
|
1-(2-Naphthoyl)-2,4-dimethyl-thiosemicarbazide
|
Quantity
|
5.47 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=O)NN(C(=S)NC)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to reflux
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 17 hours the reaction
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration, water-
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
to yield off-white
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C=1N(C(N(N1)C)=S)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |